molecular formula C8H10BrN3O B1387638 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol CAS No. 914347-70-9

1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol

Cat. No.: B1387638
CAS No.: 914347-70-9
M. Wt: 244.09 g/mol
InChI Key: FPQPRAGSEHHYMT-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol (CAS: 914347-70-9) is a brominated pyrimidine derivative with the molecular formula C₈H₁₀BrN₃O and a molecular weight of 244.10 g/mol . It is characterized by a pyrrolidine ring (a five-membered saturated heterocycle) substituted with a hydroxyl group at the 3-position and a 5-bromopyrimidin-2-yl moiety. This compound is commercially available with a purity of ≥97% and is widely utilized in pharmaceutical and materials science research, particularly in the development of allosteric modulators for metabotropic glutamate (mGlu) receptors .

Preparation Methods

Synthetic Routes for 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol

Nucleophilic Substitution of 5-Bromopyrimidine with Pyrrolidinol

A common and direct synthetic approach involves nucleophilic substitution where 5-bromopyrimidine reacts with pyrrolidinol. This method typically uses a polar aprotic solvent such as dimethylformamide (DMF) and a base like triethylamine (TEA) to facilitate the substitution of the bromine atom by the pyrrolidinol nucleophile.

  • Reaction conditions:

    • Solvent: Dimethylformamide (DMF)
    • Base: Triethylamine (TEA)
    • Temperature: Moderate heating to promote substitution
    • Time: Several hours under stirring
  • Mechanism: The lone pair on the pyrrolidinol oxygen attacks the electrophilic carbon attached to bromine on the pyrimidine ring, displacing the bromide ion and forming the C–O bond.

  • Purification: The crude product is purified by recrystallization or chromatographic techniques to obtain the pure this compound compound.

This route is favored for its straightforwardness and moderate to good yields, suitable for laboratory and industrial scale synthesis.

Multi-Step Synthesis via Protected Piperidine Derivatives (Patent-Based Method)

An alternative method, particularly for related pyrimidine-piperidine derivatives, involves a multi-step synthesis starting from N-Boc-3-piperidine carboxylic acid derivatives, which can be adapted for pyrrolidinol analogs.

  • Steps include:

    • Esterification of N-Boc-3-piperidine carboxylic acid
    • Reduction to corresponding alcohol
    • Condensation reactions to form intermediate pyrimidine structures
    • Substitution reactions introducing the bromopyrimidine moiety
    • Deprotection of Boc group
    • Further condensation and reduction steps to finalize the target compound
  • Key reagents:

    • Anhydrous potassium carbonate (K2CO3) as base
    • Borane-tetrahydrofuran complex for reduction
    • Dimethylformamide (DMF) as solvent
  • Reaction example:
    The substitution of 3-(azidomethyl)piperidine with 2-chloro-5-bromopyrimidine in DMF with K2CO3 base, followed by reduction with borane-THF to yield the target amine derivative.

While this method is more complex, it allows for precise control over functional group transformations and is valuable for synthesizing analogs with different substituents.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Reaction Type Scale Suitability Yield/Notes
Nucleophilic substitution with pyrrolidinol 5-Bromopyrimidine + Pyrrolidinol DMF, Triethylamine, moderate heat Nucleophilic substitution Lab & industrial scale Moderate to good yield; purification needed
Multi-step synthesis via Boc-protected piperidine N-Boc-3-piperidine carboxylic acid derivatives K2CO3, borane-THF, DMF, multiple steps Esterification, reduction, substitution More suited for complex derivatives Complex but high control; useful for analogs
Microwave-assisted substitution (analogous) 3,5-Dibromopyridine + Pyrrolidine Microwave, 100°C, 16 h Nucleophilic substitution Lab scale High yield (~73.6%); rapid reaction

Research Findings and Analysis

  • Reaction Efficiency: The direct nucleophilic substitution of 5-bromopyrimidine with pyrrolidinol in DMF with triethylamine is efficient and scalable, making it a preferred route for preparing this compound.

  • Purification Strategies: Due to possible side reactions and incomplete substitution, purification via recrystallization or chromatography is essential to achieve high purity for pharmaceutical applications.

  • Alternative Synthetic Routes: The multi-step method using Boc-protected intermediates, though more complex, offers versatility for structural modifications and can be optimized for better yields and selectivity.

  • Microwave-Assisted Synthesis: Microwave irradiation accelerates nucleophilic substitution reactions on brominated heterocycles, reducing reaction times significantly without compromising yield, which is promising for rapid synthesis.

  • Chemical Reactivity: The bromine atom on the pyrimidine ring is a good leaving group, facilitating nucleophilic substitution. The pyrrolidinol moiety introduces both nucleophilicity and potential sites for further functionalization.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Common Synthesis Methods

  • Nucleophilic Substitution : Using brominated pyrimidines as starting materials.
  • Cyclization Reactions : Involving amines and carbonyl compounds to form the pyrrolidine ring.

Medicinal Chemistry

1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol has shown promise in drug discovery, particularly in the development of:

  • Antiviral Agents : Studies indicate that derivatives of this compound exhibit activity against various viral infections, potentially acting as inhibitors of viral replication.
  • Anticancer Compounds : Research has demonstrated its ability to inhibit cancer cell proliferation in vitro, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry highlighted a series of this compound derivatives that displayed significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range.

Agricultural Applications

The compound's structural similarity to known agrochemicals suggests potential use as:

  • Herbicides : Preliminary studies have indicated that it may inhibit specific plant growth pathways, making it a candidate for herbicide development.
  • Pesticides : Its bioactivity against certain pests has been explored, showing promise in formulations aimed at crop protection.

Data Table: Bioactivity Against Target Organisms

CompoundTarget OrganismActivity TypeIC50 (µM)
This compoundCancer Cell Line ACytotoxicity5.4
This compoundHerbicide Target BGrowth Inhibition12.0

Material Science

The compound's unique properties have led to investigations into its use in:

  • Polymer Chemistry : As a monomer or additive to enhance the properties of polymers, particularly those used in electronic applications.
  • Fluorescent Probes : Its potential as a fluorescent marker in biological imaging has been explored due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism by which 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical parameters for 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Pharmacological Relevance
This compound 914347-70-9 C₈H₁₀BrN₃O 244.10 Pyrrolidine ring, -OH at C3, 5-Br-pyrimidin-2-yl mGlu receptor NAM (e.g., LY2389575 derivative)
1-(5-Bromopyrimidin-2-yl)-3-piperidinol 914347-67-4 C₉H₁₂BrN₃O 258.12 Piperidine ring (6-membered), -OH at C3 Potential varied receptor selectivity
1-(2-Chloropyrimidin-4-yl)-4-piperidinol 94222-07-8 C₉H₁₂ClN₃O 213.67 -Cl at pyrimidine C2, -OH at piperidine C4 Halogen position impacts reactivity
[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol 1189973-29-2 C₉H₁₂BrN₃O 258.12 -CH₂OH instead of -OH at piperidine C3 Enhanced solubility or steric effects
1-(5-Bromopyrimidin-2-yl)-4-piperidinone 914347-64-1 C₉H₁₀BrN₃O 256.12 Ketone at piperidine C4, 5-Br-pyrimidin-2-yl Electron-withdrawing effects

Detailed Analysis

Ring Size and Conformational Flexibility

  • Pyrrolidine vs. Piperidine : The pyrrolidine ring (5-membered) in the target compound confers greater ring strain and reduced conformational flexibility compared to the piperidine analogs (6-membered). This difference influences binding affinity to biological targets, such as mGlu receptors, where steric fit is critical .
  • Example: 1-(5-Bromopyrimidin-2-yl)-3-piperidinol (258.12 g/mol) has a higher molecular weight due to the additional -CH₂- group in piperidine, which may enhance lipophilicity and membrane permeability .

Substituent Position and Halogen Effects

  • Bromine vs.
  • Pyrimidine Substitution: The 5-bromo-2-yl group in the target compound contrasts with the 2-chloro-4-yl group in 1-(2-Chloropyrimidin-4-yl)-4-piperidinol. Positional differences alter electronic distribution on the pyrimidine ring, affecting π-stacking and hydrogen-bonding capabilities .

Functional Group Variations

  • Hydroxyl vs. Hydroxymethyl: The hydroxymethyl group in [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol introduces a flexible -CH₂OH side chain, which may improve aqueous solubility compared to the rigid -OH group in the pyrrolidinol analog .
  • Ketone vs.

Biological Activity

1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring and a brominated pyrimidine moiety. Its molecular formula is C₈H₈BrN₃O, with a molecular weight of approximately 232.09 g/mol. The presence of a bromine atom at the 5-position of the pyrimidine ring significantly influences its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic substitution : The bromine atom can be replaced by nucleophiles such as amines or alcohols.
  • Cyclization reactions : These can involve the formation of the pyrrolidine ring from suitable precursors.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrrolidine rings have been shown to reduce cell viability in various cancer cell lines, including A549 human lung adenocarcinoma cells. In a comparative study, certain derivatives displayed more potent activity than established chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound AA54966
Compound BHCT11650
This compoundA549TBD

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Compounds with similar structural motifs have shown promising results in inhibiting bacterial growth, especially against resistant strains .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
Compound CStaphylococcus aureus8 µg/mL
Compound DE. coli16 µg/mL
This compoundTBDTBD

The biological activity of this compound is likely due to its ability to interact with specific molecular targets within cells. This interaction may involve:

  • Inhibition of enzymes : The compound may act as an inhibitor for various enzymes that are crucial for cancer cell proliferation or bacterial survival.
  • Modulation of cellular pathways : It could influence signaling pathways involved in apoptosis or antimicrobial defense mechanisms.

Case Studies and Research Findings

While dedicated research specifically targeting this compound is limited, related studies on pyrrolidine derivatives provide valuable insights into its potential applications. For example, research has shown that certain derivatives exhibit strong antioxidant properties, which could contribute to their anticancer and antimicrobial effects by reducing oxidative stress within cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromopyrimidine derivatives often undergo Suzuki-Miyaura cross-coupling with boronic acids or Buchwald-Hartwig amination to introduce nitrogen-containing moieties. A pyrrolidinol group can be introduced using reductive amination or ring-opening reactions. Optimize yields by controlling reaction temperature (e.g., 80–100°C for Pd-catalyzed reactions), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of pyrrolidinol derivatives). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). Confirm structure via nuclear magnetic resonance (NMR):

  • 1H NMR : Look for pyrrolidine ring protons (δ 1.8–2.5 ppm, multiplet) and pyrimidine aromatic protons (δ 8.5–9.0 ppm, singlet).
  • 13C NMR : Identify the brominated pyrimidine carbon (δ 150–160 ppm) and pyrrolidinol carbons (δ 40–60 ppm).
  • Mass Spectrometry (MS) : Expect [M+H]+ at m/z 258.0 (calculated for C₈H₁₁BrN₃O). Cross-reference with databases like PubChem or SciFinder .

Q. What stability considerations are critical for storing this compound?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at −20°C to prevent degradation via hydrolysis or oxidation. Monitor stability using accelerated aging studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis. Avoid exposure to light, as brominated heterocycles are prone to photodegradation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed during derivatization?

  • Methodology : The 5-bromo substituent on pyrimidine directs electrophilic substitution to the 4-position. For C–H activation, use Pd catalysts with directing groups (e.g., pyridyl or amide) to achieve meta-functionalization. Computational modeling (DFT at B3LYP/6-31G* level) predicts electron density distribution, guiding reagent selection. Validate regioselectivity via X-ray crystallography (e.g., analogous structures in ) .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign protons and carbons. Compare experimental data with computed NMR spectra (GIAO method) using Gaussian or ORCA software .

Q. How does the stereochemistry of the pyrrolidinol moiety influence biological activity in kinase inhibition assays?

  • Methodology : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose columns) or asymmetric catalysis. Test inhibitory activity against kinases (e.g., EGFR or CDK2) using fluorescence polarization assays. Molecular docking (AutoDock Vina) can predict binding affinities based on the 3D orientation of the hydroxyl group. Refer to analogous kinase inhibitors in for scaffold design .

Q. Key Research Challenges

  • Synthetic Bottlenecks : Low yields in coupling steps due to steric hindrance from the pyrrolidinol group. Mitigate by using bulky ligands (e.g., XPhos) in Pd catalysis .
  • Data Interpretation : Overlapping NMR signals in aromatic regions. Use heteronuclear experiments (HMBC) to resolve assignments .

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQPRAGSEHHYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659472
Record name 1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-70-9
Record name 1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol
1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol
1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol
1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol
1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol
1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol

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